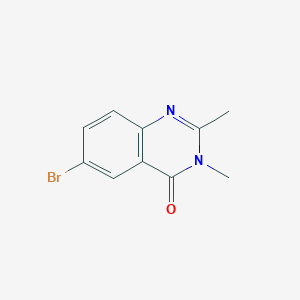

6-Bromo-2,3-dimethylquinazolin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Bromo-2,3-dimethylquinazolin-4-one is a quinazoline derivative . Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . It is an important scaffold known to be linked with various biological activities .

Synthesis Analysis

A series of 6-bromo-2,3-disubstitued-4(3H)-quinazolinones was synthesized by condensation of 6-bromo-2-substituted-benzoxazin-4-one with trimethoprim, pyrimethamine, and lamotrigine . Another series of 6-bromo-2-(4-pyridyl)-quinazolin-4(3H)-ones were synthesized by reacting 5-bromo anthranilic acid with isonictinoly chloride in the presence of acetic anhydride, which were further reacted with p-amino acetophenone .Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed by means of IR, 1H-NMR, and mass spectral and elemental analysis . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G(d,p) level of theory .Chemical Reactions Analysis

Compound 3 underwent further reactions with different aldehydes to afford chalcone derivatives 4–10, which in turn underwent various cyclization reactions to afford cyclized products 15–18 . 2-Aminothiazole derivatives 12 were obtained by reaction of 3 with bromine then with thiourea .Physical And Chemical Properties Analysis

Quinazoline is a light yellow crystalline solid . It is formed from the pyrimidine ring fused to the benzene ring at two adjacent carbon atoms . The quinazoline system may contain an oxo group (=O) at C-2 to form the carbonyl group (C=O), named quinazoline-2(1H)-one (2-quinazolinone), or at C-4 and named quinazoline-4(3H)-one (4-quinazolinone) .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

- Microwave Irradiation and Solvent-Free Conditions : 6-Bromo-2,3-dimethylquinazolin-4-one has been synthesized using microwave irradiation and solvent-free conditions, demonstrating an efficient one-pot three-component synthesis method (Mohammadi & Hossini, 2011).

Antifungal Bioactivities

- Antifungal Properties : Research indicates that 6-Bromo-2,3-dimethylquinazolin-4-one derivatives exhibit notable antifungal activities, offering potential for therapeutic applications (Ouyang et al., 2006).

Anticancer Applications

- Apoptosis Induction and Anticancer Agent : This compound has shown promising results as a potent apoptosis inducer and an efficacious anticancer agent, with high blood-brain barrier penetration (Sirisoma et al., 2009).

Tyrosine Kinase Inhibition

- Inhibition of Epidermal Growth Factor Receptor : The compound has been identified as a potent inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), with potential implications in cancer therapy (Bridges et al., 1996).

Hypotensive Agents

- Blood Pressure Lowering Activity : Certain derivatives of 6-Bromo-2,3-dimethylquinazolin-4-one have been found to exhibit significant hypotensive activity, indicating potential as blood pressure-lowering agents (Kumar et al., 2003).

Antiviral Properties

- Antiviral Activity Against Respiratory Viruses : Novel derivatives of this compound have shown antiviral activities against various respiratory and biodefense viruses, including influenza and severe acute respiratory syndrome coronavirus (Selvam et al., 2007).

Safety and Hazards

Zukünftige Richtungen

Quinazoline derivatives have drawn immense attention due to their significant biological activities . Many studies have successfully investigated the structure–activity relationship to explore the specific structural features of their biological targets . The developing understanding of quinazoline derivatives and their biological targets presents opportunities for the discovery of novel therapeutics .

Eigenschaften

IUPAC Name |

6-bromo-2,3-dimethylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-6-12-9-4-3-7(11)5-8(9)10(14)13(6)2/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHJQWSONXBSBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)Br)C(=O)N1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2,3-dimethylquinazolin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2467090.png)

![N-(2-ethoxybenzyl)-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2467093.png)

![4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B2467094.png)

![6-{[(2-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B2467097.png)

![Ethyl 2-[[2-[1-[2-[(4-chlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2467099.png)

![N-{3'-acetyl-1-[(4-ethoxyphenyl)methyl]-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B2467103.png)

![N-[2-[benzyl(ethyl)sulfamoyl]ethyl]-4-methoxybenzamide](/img/structure/B2467104.png)

![3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2467111.png)